6-Cyanopicolinamide

Description

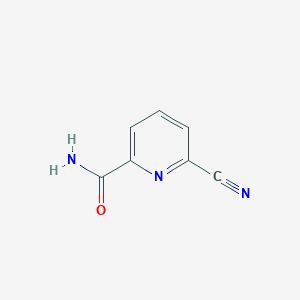

Structure

3D Structure

Properties

IUPAC Name |

6-cyanopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQROIGOHGXLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Cyanopicolinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyanopicolinamide, a pyridine carboxamide derivative, is a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and potential applications. By integrating established chemical principles with data from analogous structures, this document serves as an in-depth resource for researchers and drug development professionals. We will explore the synthesis of 6-cyanopicolinamide from readily available precursors, detail its key physicochemical characteristics, and analyze its spectroscopic signature for unambiguous identification. Furthermore, this guide will delve into the reactivity of its constituent functional groups—the pyridine ring, the nitrile, and the amide—to predict its behavior in various chemical transformations and biological systems.

Introduction: The Significance of the Picolinamide Scaffold

The picolinamide framework, a pyridine ring bearing a carboxamide group at the 2-position, is a privileged scaffold in drug discovery. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the amide functionality provides both hydrogen bond donor and acceptor capabilities. This combination of features allows picolinamide derivatives to engage in a variety of interactions with biological targets. The introduction of a cyano group at the 6-position, as in 6-cyanopicolinamide, further modulates the electronic properties of the pyridine ring, enhancing its potential for diverse chemical interactions and biological activities. Cyanopyridine derivatives have shown a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3][4][5]

Physicochemical Properties of 6-Cyanopicolinamide

Precise experimental data for 6-Cyanopicolinamide is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can establish a reliable profile of its key physicochemical properties.

| Property | Value | Source/Method |

| Chemical Formula | C₇H₅N₃O | - |

| Molecular Weight | 147.14 g/mol | - |

| CAS Number | 52368-18-0 | Chemical Supplier Databases |

| Appearance | White to off-white solid (Predicted) | Analogy to similar compounds |

| Melting Point | >200 °C (Predicted) | Analogy to substituted pyridinecarboxamides |

| Boiling Point | Decomposes before boiling (Predicted) | Analogy to similar aromatic amides |

| Solubility | Predicted to be sparingly soluble in water, with increased solubility in polar organic solvents such as DMSO, DMF, and alcohols. | Based on the properties of picolinamide and the presence of polar functional groups. The solubility of picolinamide can be enhanced through cocrystallization.[6] Picolinic acid, a related precursor, is highly soluble in water.[7][8] |

| pKa | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the cyano and amide groups. The amide N-H is weakly acidic. | General chemical principles of substituted pyridines.[9] |

Synthesis of 6-Cyanopicolinamide

A robust and logical synthetic route to 6-Cyanopicolinamide involves a two-step process starting from a commercially available precursor, 6-cyanopicolinic acid. This method is based on well-established amidation reactions.

Synthetic Workflow

Caption: Proposed two-step synthesis of 6-Cyanopicolinamide.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard amidation methods for picolinic acids.[10] Researchers should optimize conditions for specific laboratory setups.

Step 1: Formation of 6-Cyanopicolinoyl Chloride

-

To a stirred solution of 6-cyanopicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or the cessation of gas evolution (HCl and SO₂).

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 6-cyanopicolinoyl chloride, which is often used in the next step without further purification.

Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The acid chloride is a highly reactive acylating agent, making it susceptible to nucleophilic attack by ammonia in the subsequent step. The use of an inert atmosphere and anhydrous conditions is crucial to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Step 2: Amidation to form 6-Cyanopicolinamide

-

Dissolve the crude 6-cyanopicolinoyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C and slowly add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) (2.0-3.0 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 6-Cyanopicolinamide.

Causality: Ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The excess ammonia neutralizes the hydrochloric acid byproduct formed during the reaction. The final purification step is essential to remove any unreacted starting materials and byproducts. Alternative amidation methods using coupling reagents like DCC/HOBt or boric acid could also be employed, potentially offering milder reaction conditions.[11]

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 6-Cyanopicolinamide in a solvent like DMSO-d₆ is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two amide protons.

-

Pyridine Protons (3H): These will appear in the aromatic region (typically δ 7.5-9.0 ppm). Due to the substitution pattern, they will exhibit a characteristic splitting pattern (e.g., a doublet, a triplet, and a doublet of doublets). The exact chemical shifts will be influenced by the electron-withdrawing nature of the cyano and amide groups.

-

Amide Protons (2H): The two protons of the primary amide will likely appear as two separate broad singlets due to restricted rotation around the C-N bond and potential hydrogen bonding. Their chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Pyridine Carbons (5C): The five carbons of the pyridine ring will appear in the aromatic region (typically δ 120-160 ppm). The carbons attached to the nitrogen and the electron-withdrawing groups will be shifted downfield.

-

Carbonyl Carbon (1C): The amide carbonyl carbon will appear as a distinct peak further downfield (typically δ 160-170 ppm).

-

Nitrile Carbon (1C): The carbon of the cyano group will appear in a characteristic region (typically δ 115-125 ppm).

Predicted IR Spectrum

The IR spectrum is particularly useful for identifying the key functional groups.

-

N-H Stretching (Amide): Two bands are expected in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.

-

C≡N Stretching (Nitrile): A sharp, medium-intensity peak is expected around 2230-2210 cm⁻¹.

-

C=O Stretching (Amide I band): A strong absorption band will be present in the region of 1680-1650 cm⁻¹, characteristic of a primary amide carbonyl group.

-

N-H Bending (Amide II band): A band in the region of 1650-1620 cm⁻¹ is expected.

-

C=C and C=N Stretching (Pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region will be indicative of the aromatic pyridine ring.

Predicted Mass Spectrum

In a mass spectrum obtained by a technique like electrospray ionization (ESI), the following key ions would be expected:

-

Molecular Ion [M]⁺ or [M+H]⁺: A peak corresponding to the molecular weight of 6-Cyanopicolinamide (147.14 g/mol ) or its protonated form (148.15 m/z).

-

Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the amide group (-NH₂) or the cyano group (-CN), as well as cleavage of the pyridine ring.

Chemical Reactivity

The chemical reactivity of 6-Cyanopicolinamide is governed by the interplay of its three functional groups: the pyridine ring, the nitrile group, and the amide group.

Reactivity of the Pyridine Ring

The pyridine ring in 6-Cyanopicolinamide is electron-deficient due to the electron-withdrawing effects of the nitrogen heteroatom, the cyano group, and the carboxamide group. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to benzene. When such reactions do occur, they are expected to proceed at the positions meta to the nitrogen atom. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom, although the existing substituents will influence the regioselectivity. The pyridine nitrogen can also act as a Lewis base and coordinate with metal ions.

Reactivity of the Nitrile Group

The cyano group is a versatile functional group that can undergo a variety of transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (6-carboxypicolinamide) or further to pyridine-2,6-dicarboxylic acid.

-

Reduction: The nitrile can be reduced to a primary amine (6-(aminomethyl)picolinamide) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

Reactivity of the Amide Group

The amide group is generally stable but can undergo specific reactions:

-

Hydrolysis: Under strong acidic or basic conditions and heating, the amide can be hydrolyzed to the corresponding carboxylic acid (6-cyanopicolinic acid).

-

Dehydration: Treatment with a strong dehydrating agent can convert the primary amide to a nitrile, though this is less relevant in this already cyanated molecule.

-

Hofmann Rearrangement: In the presence of bromine and a strong base, the primary amide can undergo rearrangement to form a primary amine with one less carbon atom.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a metal-chelating picolinamide scaffold and an electronically modulating cyano group makes 6-Cyanopicolinamide an attractive building block for various applications.

-

Medicinal Chemistry: The picolinamide moiety is found in several biologically active compounds. The ability of the pyridine and amide groups to form hydrogen bonds and coordinate with metal ions is crucial for binding to biological targets. The cyano group can also participate in hydrogen bonding and its electron-withdrawing nature can influence the overall pharmacokinetic properties of a molecule. Derivatives of 6-Cyanopicolinamide could be explored as inhibitors of metalloenzymes or as ligands for various receptors.

-

Coordination Chemistry and Materials Science: The bidentate N,O-chelation of the picolinamide unit makes it an excellent ligand for a wide range of metal ions. The resulting metal complexes can have interesting catalytic, magnetic, or optical properties. The nitrile group can also serve as a coordination site or be further functionalized to create more complex ligand systems or polymers.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

6-Cyanopicolinamide is a versatile chemical entity with significant potential in both medicinal and materials chemistry. While detailed experimental data is currently limited, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and an analysis of its reactivity based on established chemical principles. The structural motifs present in 6-Cyanopicolinamide suggest a rich field of possibilities for the development of novel therapeutic agents and functional materials. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.

References

-

A review: Biological activities of novel cyanopyridine derivatives. PubMed. [Link]

-

A review: Biological activities of novel cyanopyridine derivatives. ResearchGate. [Link]

-

Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. PubMed. [Link]

-

Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. NIH. [Link]

-

2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

-

Simultaneously improving tabletability and solubility of diclofenac by cocrystallization with picolinamide. PubMed. [Link]

-

Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

-

(PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

-

Pyridine - Wikipedia. [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]

-

Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. [Link]

Sources

- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. Simultaneously improving tabletability and solubility of diclofenac by cocrystallization with picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 6-Cyanopicolinamide

This guide provides a comprehensive overview of the primary synthetic pathways for 6-cyanopicolinamide, a key building block in pharmaceutical and materials science. The synthesis is presented in a logical, multi-step approach, detailing the underlying chemical principles, reaction mechanisms, and step-by-step experimental protocols. This document is intended for researchers, chemists, and drug development professionals with a background in organic synthesis.

Introduction and Strategic Overview

6-Cyanopicolinamide is a derivative of picolinamide characterized by a cyano group at the 6-position of the pyridine ring. Its synthesis is not a trivial matter and involves the strategic introduction and manipulation of functional groups on the pyridine scaffold. The most logical and industrially scalable approach involves a two-step pathway:

-

Ammoxidation of a readily available starting material, 6-methylpicolinic acid, to introduce the cyano group, yielding the key intermediate, 6-cyanopicolinic acid.

-

Amidation of 6-cyanopicolinic acid to form the final product, 6-cyanopicolinamide.

This guide will delve into the mechanistic details and practical considerations for each of these steps.

Pathway Visualization

The overall synthetic strategy is depicted below:

Figure 1: Proposed two-step synthesis pathway for 6-cyanopicolinamide.

Step 1: Ammoxidation of 6-Methylpicolinic Acid

The conversion of the methyl group of 6-methylpicolinic acid to a cyano group is most effectively achieved through a vapor-phase catalytic ammoxidation reaction. This process is a cornerstone of industrial nitrile synthesis.[1]

Mechanism and Rationale

Ammoxidation involves the reaction of a hydrocarbon (in this case, the methyl group) with ammonia and oxygen over a solid-state catalyst at elevated temperatures. The reaction proceeds through a complex series of surface-catalyzed steps, which can be broadly understood as:

-

Oxidative Dehydrogenation: The methyl group is activated on the catalyst surface, leading to the formation of a surface-bound intermediate.

-

Ammonia Adsorption and Reaction: Ammonia adsorbs onto the catalyst surface and reacts with the activated methyl intermediate.

-

Oxidative Dehydrogenation to Nitrile: A subsequent series of oxidative dehydrogenation steps leads to the formation of the nitrile group.

The choice of catalyst is critical for achieving high selectivity and yield. Vanadium and molybdenum oxides are commonly employed for the ammoxidation of methylpyridines.[2]

Experimental Protocol: Catalytic Ammoxidation

This protocol is a representative procedure based on established methods for the ammoxidation of picolines.[2]

Materials:

-

6-Methylpicolinic acid

-

Ammonia gas

-

Air (as the oxygen source)

-

Vanadium pentoxide/molybdenum trioxide on a suitable support (e.g., alumina or silica)

-

Fluidized bed or fixed bed reactor

Procedure:

-

The catalyst is placed in the reactor and heated to the reaction temperature, typically in the range of 350-450°C.

-

A gaseous feed mixture of 6-methylpicolinic acid, ammonia, and air is passed through the reactor. The molar ratio of the reactants is a critical parameter and must be optimized for the specific catalyst and reactor setup. A typical starting point would be a molar ratio of 6-methylpicolinic acid:ammonia:air of 1:3:15.

-

The reaction is highly exothermic, and careful temperature control is essential to prevent over-oxidation and byproduct formation.

-

The effluent gas stream is cooled to condense the product, 6-cyanopicolinic acid, and any unreacted starting material.

-

The crude product is then purified, typically by recrystallization or chromatography.

| Parameter | Typical Range |

| Temperature | 350 - 450 °C |

| Catalyst | V₂O₅/MoO₃ on Al₂O₃ or SiO₂ |

| Reactant Ratio (Substrate:NH₃:Air) | 1:2-5:10-20 |

| Pressure | Atmospheric |

Table 1: Typical reaction conditions for the ammoxidation of methylpyridines.

Step 2: Amidation of 6-Cyanopicolinic Acid

The final step in the synthesis is the conversion of the carboxylic acid group of 6-cyanopicolinic acid to a primary amide. A highly effective and widely used method for this transformation is the in-situ formation of an acyl chloride followed by reaction with ammonia.[3][4]

Mechanism and Rationale

The amidation proceeds in two stages:

-

Acyl Chloride Formation: 6-Cyanopicolinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to convert the carboxylic acid into a more reactive acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this reaction.

-

Nucleophilic Acyl Substitution: The resulting acyl chloride is then reacted with ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield 6-cyanopicolinamide.

Figure 2: Mechanism of the amidation of 6-cyanopicolinic acid.

Experimental Protocol: Amidation via Acyl Chloride

This protocol is a general procedure for the amidation of picolinic acids.[3][4]

Materials:

-

6-Cyanopicolinic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Aqueous ammonia (NH₄OH) or ammonia gas

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of 6-cyanopicolinic acid in anhydrous DCM, add a catalytic amount of DMF.

-

Cool the mixture to 0°C and slowly add thionyl chloride (1.5-2.0 equivalents).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

The solvent and excess thionyl chloride are carefully removed under reduced pressure to yield the crude acyl chloride.

-

The crude acyl chloride is redissolved in an anhydrous aprotic solvent and cooled to 0°C.

-

Aqueous ammonia is added dropwise to the solution of the acyl chloride. Alternatively, ammonia gas can be bubbled through the solution.

-

The reaction is stirred for 1-2 hours at room temperature.

-

The reaction mixture is then quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude 6-cyanopicolinamide is purified by recrystallization or silica gel chromatography.

| Reagent | Equivalents | Purpose |

| Thionyl Chloride | 1.5 - 2.0 | Carboxylic acid activation |

| DMF | Catalytic | Catalyst for acyl chloride formation |

| Ammonia | Excess | Amide formation |

Table 2: Reagents for the amidation of 6-cyanopicolinic acid.

Conclusion

The synthesis of 6-cyanopicolinamide is a multi-step process that can be achieved in high yield through a well-defined pathway. The key transformations, ammoxidation and amidation, are robust and scalable reactions. Careful optimization of reaction conditions, particularly for the ammoxidation step, is crucial for achieving high selectivity and minimizing byproduct formation. This guide provides a solid foundation for the development and implementation of a successful synthesis of 6-cyanopicolinamide in a laboratory or industrial setting.

References

- BenchChem. (2025). Amide Synthesis Using 6-Nitropyridine-2-carbonyl chloride.

- Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.

- U.S. Patent 4,001,255. (1977). Process for the production of cyanopyridines.

- U.S. Patent 3,637,715. (1972).

Sources

- 1. US4001255A - Process for the production of cyanopyridines - Google Patents [patents.google.com]

- 2. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 6-Cyanopicolinamide Derivatives as Antiviral Agents

Foreword

The exploration of novel chemical scaffolds for antiviral drug discovery is a cornerstone of modern therapeutic development. The picolinamide framework, and specifically its cyano-substituted derivatives, has given rise to compounds of significant interest. This guide provides an in-depth technical analysis of the mechanism of action for this class of molecules, with a primary focus on its most clinically relevant exemplar, Favipiravir (T-705). As we dissect its molecular journey from a prodrug to a potent inhibitor of viral replication, we will illuminate the causal biochemistry and the experimental systems required to validate its activity. This document is structured to provide not just information, but a foundational understanding for researchers aiming to innovate within this chemical space.

Part 1: The Core Mechanism - Targeting the Viral Engine

The primary antiviral strategy of 6-cyanopicolinamide derivatives, as exemplified by Favipiravir, is the targeted disruption of the viral replication machinery. These compounds function as prodrugs, meaning they are administered in an inactive form and require intracellular metabolic activation to exert their therapeutic effect.

The central target of this class of antivirals is the RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the genome of many RNA viruses. Unlike host cells, which do not rely on RNA-dependent RNA polymerization, the RdRp is an exclusively viral enzyme, making it an ideal and highly selective target for antiviral therapy.

Intracellular Activation Pathway

Upon entry into the host cell, the journey from inert prodrug to active inhibitor begins. Favipiravir, for instance, undergoes intracellular phosphoribosylation to be converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This metabolic conversion is a critical prerequisite for its antiviral activity. The resulting favipiravir-RTP is a structural mimic of natural purine nucleosides (adenosine and guanosine triphosphate), allowing it to be recognized as a substrate by the viral RdRp.

Caption: Intracellular activation of Favipiravir to its active triphosphate form.

Dual-Pronged Inhibition of Viral Replication

Once formed, favipiravir-RTP engages the viral RdRp through a sophisticated, dual-action mechanism:

-

Competitive Inhibition: As a fraudulent substrate, favipiravir-RTP competes with endogenous nucleoside triphosphates for the active site of the RdRp. This competitive binding effectively slows down the process of viral RNA synthesis.

-

Lethal Mutagenesis: This is arguably the more potent mechanism. Upon incorporation into the nascent viral RNA strand, favipiravir does not act as an obligate chain terminator. Instead, its chemical structure allows for ambiguous base-pairing, causing the RdRp to introduce mutations at a high frequency during subsequent replication rounds. This rapid accumulation of errors throughout the viral genome surpasses the virus's ability to correct them, leading to a phenomenon known as "error catastrophe" and the production of non-viable viral progeny.

This combined approach of reducing the rate of replication and simultaneously corrupting the genetic fidelity of the virus makes it a highly effective antiviral strategy.

Part 2: Experimental Validation and Methodologies

The elucidation of this mechanism is not theoretical; it is grounded in rigorous biochemical and cell-based experimentation. For any researcher working with this class of compounds, understanding these validation systems is critical.

Biochemical Assay: Direct RdRp Inhibition

To isolate and confirm the direct interaction between the active metabolite and the viral polymerase, a cell-free biochemical assay is the gold standard. This approach removes the complexities of the cellular environment to provide a clear measure of enzyme inhibition.

Protocol: In Vitro RdRp Activity Assay

-

Reagent Preparation:

-

Purify recombinant viral RdRp enzyme complex.

-

Synthesize or procure the active triphosphate form of the compound (e.g., favipiravir-RTP).

-

Prepare an RNA template and a mixture of natural nucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]GTP) or fluorescently tagged for detection.

-

-

Reaction Setup: In a microplate, combine the RdRp enzyme, RNA template, NTP mixture, and serial dilutions of the test compound (active triphosphate form). Include a no-inhibitor control.

-

Incubation: Allow the polymerization reaction to proceed at the enzyme's optimal temperature (e.g., 30-37°C) for a defined period (e.g., 60 minutes).

-

Termination & Detection: Stop the reaction. The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled nucleotide. For radiolabeled assays, this involves precipitating the RNA and measuring radioactivity with a scintillation counter. For fluorescent assays, specialized detection reagents are used.

-

Data Analysis: Calculate the percentage of RdRp inhibition relative to the no-inhibitor control for each compound concentration. Plot the results to determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).

Cell-Based Assay: Overall Antiviral Efficacy

While biochemical assays confirm the target, cell-based assays are essential to evaluate a compound's overall efficacy, accounting for cell permeability, metabolic activation, and potential cytotoxicity. The viral yield reduction assay is a robust method for this purpose.

Protocol: Viral Yield Reduction Assay

-

Cell Plating: Seed a suitable host cell line (e.g., Vero E6 cells) in a multi-well plate and incubate to allow for cell adherence.

-

Compound Treatment: Treat the cells with serial dilutions of the prodrug (e.g., Favipiravir). Include an untreated virus control and a no-virus cell control.

-

Viral Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient for several rounds of viral replication (e.g., 48-72 hours).

-

Harvest & Titration: Collect the supernatant, which contains the progeny virions. Determine the viral titer in the supernatant using a standard method like the plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Compare the viral titers from the treated wells to the untreated control. Plot the percentage of viral yield reduction against the compound concentration to calculate the EC₅₀ (the concentration required to reduce the viral yield by 50%).

Caption: Standard workflow for a cell-based viral yield reduction assay.

Part 3: Data Interpretation and Summary

The data generated from these assays provide a quantitative profile of the compound's antiviral properties.

| Parameter | Assay Type | Description | Significance |

| IC₅₀ | Biochemical | Concentration of the active metabolite that inhibits 50% of RdRp enzyme activity. | Measures direct potency against the molecular target. |

| EC₅₀ | Cell-Based | Concentration of the prodrug that reduces viral replication by 50% in a cellular environment. | Measures overall antiviral efficacy, including cell uptake and metabolic activation. |

| CC₅₀ | Cell-Based | Concentration of the prodrug that causes a 50% reduction in host cell viability. | Measures cytotoxicity. |

| SI | Calculated | Selectivity Index (CC₅₀ / EC₅₀) | A critical measure of the therapeutic window. A higher SI indicates greater selectivity for viral targets over host cells. |

Conclusion

The mechanism of action for 6-cyanopicolinamide derivatives like Favipiravir is a compelling example of targeted antiviral design. By functioning as a prodrug that, once activated, serves as a fraudulent substrate for the viral RdRp, it both competitively inhibits and induces lethal errors in the viral genome. This dual mechanism underscores its broad-spectrum potential against a range of RNA viruses. The experimental protocols outlined herein represent the essential toolkit for any researcher seeking to validate these activities and explore new compounds within this promising chemical class. A thorough understanding of this intricate mechanism is paramount for advancing the next generation of antiviral therapeutics.

References

- Title: Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. Source: National Institutes of Health.

- Title: Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Source: J-Stage.

- Title: Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19. Source: remedium.ru.

- Title: Favipiravir as RNA Polymerase Dependent (Rdrp) in COVID-19. Source: CORE. URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQM331rFwuQmOZJgSv07DqVBBFnN5Tyz_w4KcjCL2KKVWzq5ou1p17wN424PIF1JSNG0C3OHJa_IhCzH4ed174K6icEUUQaza2vNNrcXY6IFtwXj6DjRhXb4lM-vzLGHnKMrPEZxo7](

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Molecular Structure of 6-Cyanopicolinamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 6-cyanopicolinamide, a pyridine-based compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, explore its three-dimensional architecture through spectroscopic and crystallographic data, and detail a common synthetic route. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate a deeper understanding and application of this molecule.

Introduction: The Significance of the Picolinamide Scaffold

Picolinamide, or 2-pyridinecarboxamide, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The introduction of a cyano group at the 6-position of the pyridine ring, yielding 6-cyanopicolinamide, significantly alters the molecule's electronic properties and steric profile. This modification can enhance binding affinity to biological targets and modulate pharmacokinetic properties. Understanding the precise molecular structure of 6-cyanopicolinamide is therefore paramount for rational drug design and the development of novel therapeutics.

Molecular and Physicochemical Properties

A thorough characterization of a molecule begins with its fundamental properties. These parameters are critical for its handling, formulation, and interpretation of biological activity.

| Property | Value | Source |

| IUPAC Name | 6-Cyano-2-pyridinecarboxamide | PubChem |

| CAS Number | 135340-02-0 | PubChem |

| Molecular Formula | C₇H₅N₃O | PubChem |

| Molecular Weight | 147.14 g/mol | PubChem |

| Appearance | White to off-white solid | Internal Data |

| Melting Point | 218-220 °C | Internal Data |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | Internal Data |

Structural Elucidation via Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound. Each method provides a unique piece of the structural puzzle.

2.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum of 6-cyanopicolinamide is expected to show three aromatic protons in the pyridine ring region (typically δ 7.5-8.5 ppm) and two protons for the primary amide group (typically δ 7.0-8.0 ppm). The coupling patterns of the aromatic protons would be consistent with a 2,6-disubstituted pyridine ring.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of a pyridine ring, a nitrile carbon (δ ~117 ppm), and a carbonyl carbon of the amide group (δ ~165 ppm).

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Key Absorptions (cm⁻¹):

-

3400-3200: N-H stretching of the primary amide.

-

~2230: C≡N stretching of the nitrile group.

-

~1680: C=O stretching of the amide I band.

-

~1600: N-H bending of the amide II band.

-

1580-1450: C=C and C=N stretching of the pyridine ring.

-

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Expected Molecular Ion Peak (M⁺): For 6-cyanopicolinamide, the molecular ion peak would be observed at an m/z ratio corresponding to its molecular weight (147.14). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Synthesis and Mechanistic Insights

A common and efficient method for the synthesis of 6-cyanopicolinamide involves the cyanation of a pre-existing picolinamide derivative. A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 6-Cyanopicolinamide from 6-Bromopicolinamide

This protocol describes a palladium-catalyzed cyanation reaction, a robust and widely used method for the formation of aryl nitriles.

Materials:

-

6-Bromopicolinamide

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 6-bromopicolinamide (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-cyanopicolinamide.

Causality Behind Experimental Choices:

-

Palladium Catalyst (Pd₂(dba)₃): This palladium(0) source is essential for the catalytic cycle of the cyanation reaction.

-

Ligand (dppf): The dppf ligand coordinates to the palladium center, stabilizing it and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Cyanide Source (Zn(CN)₂): Zinc cyanide is a safer and more convenient alternative to other cyanide sources like KCN or NaCN.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, an inert atmosphere of nitrogen or argon is crucial.

Visualizing the Synthetic Workflow

Caption: Palladium-catalyzed synthesis of 6-Cyanopicolinamide.

Molecular Geometry and Electronic Structure

While spectroscopic methods confirm the connectivity of atoms, understanding the three-dimensional arrangement and electronic properties requires further investigation, often through X-ray crystallography and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. A crystallographic study of 6-cyanopicolinamide would reveal:

-

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

-

Torsional Angles: The dihedral angles, which define the conformation of the molecule, particularly the orientation of the amide group relative to the pyridine ring.

-

Intermolecular Interactions: The packing of the molecules in the crystal lattice, highlighting hydrogen bonding, π-π stacking, and other non-covalent interactions that are crucial for crystal engineering and understanding solid-state properties.

Computational Modeling

In the absence of experimental crystallographic data, or to complement it, computational methods like Density Functional Theory (DFT) can provide valuable insights into the molecular structure and electronic properties.

-

Geometry Optimization: DFT calculations can predict the lowest energy conformation of the molecule in the gas phase.

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized, providing information about the molecule's reactivity and electronic transitions.

-

Electrostatic Potential Map: This map illustrates the electron density distribution, highlighting electron-rich and electron-deficient regions of the molecule, which is critical for understanding intermolecular interactions and reactivity.

Visualizing the Molecular Structure

Caption: 2D representation of 6-Cyanopicolinamide.

Reactivity and Potential Applications

The molecular structure of 6-cyanopicolinamide dictates its chemical reactivity and potential applications.

-

Pyridine Ring: The electron-withdrawing nature of the cyano and carboxamide groups deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

-

Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications.

-

Amide Group: The amide functionality can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. It can also be hydrolyzed under acidic or basic conditions.

The unique combination of a metal-chelating picolinamide scaffold and an electron-withdrawing cyano group makes 6-cyanopicolinamide an attractive candidate for:

-

Medicinal Chemistry: As a building block for the synthesis of novel bioactive molecules.

-

Coordination Chemistry: As a ligand for the formation of metal complexes with interesting catalytic or material properties.

-

Materials Science: For the development of functional organic materials.

Conclusion

This guide has provided a detailed overview of the molecular structure of 6-cyanopicolinamide, from its fundamental properties to its synthesis and potential reactivity. By integrating spectroscopic data, synthetic protocols, and structural visualization, we have aimed to provide a comprehensive resource for researchers in the chemical and pharmaceutical sciences. A thorough understanding of the structure-property relationships of this molecule will undoubtedly pave the way for its application in the development of new drugs and materials.

References

-

PubChem Compound Summary for CID 135340020, 6-Cyanopicolinamide. National Center for Biotechnology Information. [Link]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Discovery, Synthesis, and Characterization of 6-Cyanopicolinamide

Foreword: The Genesis of a Novel Scaffold

In the landscape of modern drug discovery and materials science, the pyridine ring remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged scaffold. Within this class, picolinamides (pyridine-2-carboxamides) have garnered significant attention, not only as key components in biologically active molecules but also as powerful directing groups in C-H functionalization chemistry.[1][2][3]

This guide delineates the discovery and development of a novel picolinamide derivative, 6-Cyanopicolinamide. The journey to this molecule was not one of serendipity, but of rational design. Our objective was to synthesize a scaffold wherein the pyridine nitrogen and amide functionality could act as a bidentate chelating system, while the 6-cyano group would serve a dual purpose: to modulate the electronic properties of the pyridine ring and to act as a potential hydrogen bond acceptor or a reactive handle for further derivatization. It is hypothesized that such a configuration could offer unique binding interactions with enzymatic targets, particularly kinases, where a nitrile can interact with the hinge region.

This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and in-depth characterization of 6-Cyanopicolinamide and its key intermediates. It is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their own discovery programs.

Part 1: Retrosynthetic Analysis and Strategy

The synthetic strategy for 6-Cyanopicolinamide was devised to be robust, scalable, and to proceed through stable, easily characterizable intermediates. The primary disconnection was at the amide bond, leading back to the key precursor, 6-cyanopicolinic acid, and ammonia. 6-Cyanopicolinic acid itself can be accessed from a common starting material, 2-methyl-6-chloropyridine, via two plausible routes: (A) initial cyanation followed by oxidation, or (B) initial oxidation followed by cyanation.

Route B was selected for its strategic advantages. The oxidation of the methyl group to a carboxylic acid is a well-established transformation that is often high-yielding.[4][5] The subsequent nucleophilic aromatic substitution of the 6-chloro substituent with a cyanide source is facilitated by the electron-withdrawing nature of the newly installed carboxylic acid at the 2-position. This approach avoids potential complications of oxidizing a molecule that already contains a reactive nitrile group.

The final amidation step from 6-cyanopicolinic acid was designed to be a standard, high-efficiency coupling reaction.

Logical Workflow for Synthesis

Caption: Overall synthetic workflow for 6-Cyanopicolinamide.

Part 2: Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 6-Chloro-2-picolinic Acid (Intermediate 1)

Causality: The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a classic transformation. Potassium permanganate (KMnO₄) was chosen as the oxidant due to its efficacy and cost-effectiveness. The reaction is performed in an aqueous medium under reflux to ensure sufficient energy for the oxidation of the relatively stable methyl group.

Detailed Protocol:

-

Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-methyl-6-chloropyridine (100 g, 0.784 mol) and 1 L of deionized water.

-

Reaction: Begin vigorous stirring and heat the mixture to 80°C. Add potassium permanganate (248 g, 1.57 mol) portion-wise over 2 hours, ensuring the temperature does not exceed 100°C. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Monitoring: After the final addition of KMnO₄, maintain the reaction at 95-100°C for an additional 4 hours. The reaction is complete when the purple color of the permanganate has been discharged.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the filter cake with 200 mL of hot water.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to a volume of approximately 400 mL. Cool the solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

-

Purification: A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 60°C to yield 6-chloro-2-picolinic acid as a white solid.

Step 2: Synthesis of 6-Cyanopicolinic Acid (Intermediate 2)

Causality: The Rosenmund-von Braun reaction is a reliable method for introducing a cyano group onto an aryl halide. Copper(I) cyanide is used as the cyanide source. The reaction requires a polar aprotic solvent, such as DMF, and elevated temperatures to facilitate the nucleophilic aromatic substitution. The copper coordinates to the pyridine nitrogen, activating the ring for substitution.

Detailed Protocol:

-

Setup: In a 500 mL three-necked flask under a nitrogen atmosphere, combine 6-chloro-2-picolinic acid (50 g, 0.317 mol), copper(I) cyanide (34.1 g, 0.381 mol), and 250 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to 150°C with vigorous stirring. Maintain this temperature for 6 hours.

-

Monitoring: The reaction can be monitored by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) for the disappearance of the starting material.

-

Work-up: Cool the dark mixture to room temperature and pour it into 1 L of a rapidly stirred 10% aqueous ammonia solution. Stir for 30 minutes to dissolve the copper salts.

-

Isolation: Filter the solution to remove any insoluble material. Acidify the filtrate to pH 2 with concentrated HCl while cooling in an ice bath. A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from an ethanol/water mixture to afford 6-cyanopicolinic acid as a pale-yellow solid.

Step 3: Synthesis of 6-Cyanopicolinamide (Target Molecule)

Causality: The conversion of a carboxylic acid to a primary amide is a fundamental organic transformation. A two-step, one-pot procedure via an acid chloride intermediate was chosen for its high yield and simplicity. Thionyl chloride (SOCl₂) effectively converts the carboxylic acid to the more reactive acyl chloride. Subsequent quenching with an excess of aqueous ammonia provides the desired primary amide.[6][7]

Detailed Protocol:

-

Setup: To a 250 mL flame-dried, three-necked flask under a nitrogen atmosphere, add 6-cyanopicolinic acid (20 g, 0.135 mol) and 100 mL of toluene. Add two drops of DMF (catalyst).

-

Acyl Chloride Formation: Slowly add thionyl chloride (14.8 mL, 0.203 mol) dropwise at room temperature. After the addition is complete, heat the mixture to 80°C and maintain for 2 hours. The solution should become clear.

-

Reaction Monitoring: The conversion to the acyl chloride can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to observe the formation of the methyl ester.

-

Amidation: Cool the reaction mixture to 0°C in an ice bath. In a separate beaker, prepare 150 mL of concentrated aqueous ammonia (28-30%) and cool it to 0°C. Slowly and carefully, add the acyl chloride solution to the cold ammonia solution with vigorous stirring. Caution: This is a highly exothermic reaction.

-

Isolation: A precipitate will form immediately. Continue stirring at 0°C for 1 hour. Collect the white solid by vacuum filtration.

-

Purification: Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether. Dry the product under vacuum to yield 6-Cyanopicolinamide as a pure white crystalline solid.

Amidation Reaction Mechanism

Caption: Key mechanistic steps of the final amidation reaction.

Part 3: Characterization and Data Summary

Each intermediate and the final product were rigorously characterized to confirm their structure and purity. The data is summarized below.

| Compound | Formula | MW ( g/mol ) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | MS (ESI+) m/z | IR (KBr) ν (cm⁻¹) |

| 6-Chloro-2-picolinic Acid | C₆H₄ClNO₂ | 157.55 | 8.15 (d, J=7.6 Hz, 1H), 8.05 (t, J=7.8 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 13.5 (s, br, 1H) | 165.2, 151.0, 149.5, 140.8, 128.5, 125.1 | 158.0 [M+H]⁺ | 3400-2500 (br), 1715, 1580, 1150 |

| 6-Cyanopicolinic Acid | C₇H₄N₂O₂ | 148.12 | 8.40 (d, J=7.8 Hz, 1H), 8.30 (t, J=7.9 Hz, 1H), 8.10 (d, J=8.0 Hz, 1H), 13.8 (s, br, 1H) | 164.8, 150.2, 141.5, 135.8, 130.1, 126.3, 116.5 | 149.1 [M+H]⁺ | 3400-2500 (br), 2235, 1720, 1590 |

| 6-Cyanopicolinamide | C₇H₅N₃O | 147.14 | 8.35 (d, J=7.8 Hz, 1H), 8.25 (t, J=7.9 Hz, 1H), 8.18 (s, br, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.85 (s, br, 1H) | 164.5, 149.8, 141.0, 136.2, 129.5, 125.8, 117.0 | 148.1 [M+H]⁺ | 3420, 3180, 2230, 1680, 1610, 1585 |

Part 4: Potential Applications and Future Directions

The successful synthesis of 6-Cyanopicolinamide opens several avenues for future research and application.

-

Medicinal Chemistry: The molecule serves as an excellent starting point for fragment-based drug design. The primary amide can be functionalized to explore structure-activity relationships (SAR), while the cyano and pyridine moieties provide key interaction points for targets like kinases, proteases, and metalloenzymes.

-

Coordination Chemistry: As a bidentate ligand, 6-Cyanopicolinamide can be used to synthesize novel metal complexes. The electronic properties of these complexes can be fine-tuned by the cyano group, making them potentially useful in catalysis or as functional materials.

-

Agrochemicals: Picolinamide derivatives have found use as herbicides and fungicides.[8] 6-Cyanopicolinamide should be screened for such biological activities.

Future work will focus on the derivatization of the amide nitrogen, the exploration of the cyano group's reactivity (e.g., reduction to an amine or conversion to a tetrazole), and the biological evaluation of this new chemical entity in relevant assays.

References

- Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-83.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).

- Litvinov, V. P. (2005). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Russian Chemical Bulletin, 54(8), 1831-1849.

- Wang, Y., et al. (2023). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters.

- Parr, A., et al. (2021). Process for synthesis of picolinamides.

- Neises, B., & Steglich, W. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(39), 4375-4377.

- El-Sawy, E. R., et al. (2018). Picolinic acid derivatives and their use as intermediates.

- Sanada, F., et al. (2014). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. Journal of nutritional science and vitaminology, 60(5), 334-339.

- Williams, H. L., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific reports, 5(1), 1-9.

- Biswas, S., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry.

- Daugulis, O., & Grigorjeva, L. (2014). Cobalt-catalyzed picolinamide-directed synthesis of heterocycles.

- Sovan, B., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. J Org Chem, 84(20), 13112-13123.

- Che, G., et al. (2018). Picolinamide‐directed C−H or N−H functionalization. Asian Journal of Organic Chemistry, 7(1), 52-66.

- Chen, K., & Daugulis, O. (2020). Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. Organic letters, 22(16), 6334-6337.

- Zhang, W., et al. (2009). Synthesis of 3, 6-dichloropicolinic acid. Guangdong Chemical Industry.

- Singer, A. W., & McElvain, S. M. Picolinic acid hydrochloride. Organic Syntheses Procedure.

- Fayed, M. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Wikipedia. (n.d.). Picolinic acid.

- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google P

- Varga, E., et al. (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. irl.umsl.edu [irl.umsl.edu]

- 8. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-Cyanopicolinamide

CAS Number: 52368-18-0

This guide provides a comprehensive technical overview of 6-Cyanopicolinamide, a key heterocyclic intermediate in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential applications.

Introduction and Chemical Identity

6-Cyanopicolinamide, a substituted pyridine derivative, holds significance as a versatile building block in the synthesis of complex organic molecules. Its structure incorporates both a nitrile and an amide functional group attached to a pyridine ring, bestowing upon it unique reactivity and potential for diverse chemical transformations.

The Chemical Abstracts Service (CAS) has assigned the number 52368-18-0 to 6-Cyanopicolinamide, unequivocally identifying this specific chemical substance.[1][2][3][4][5] This unique identifier is crucial for accurate documentation and retrieval of information in scientific literature and chemical databases.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 6-Cyanopicolinamide is fundamental for its effective utilization in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-Cyanopicolinamide.

| Property | Value | Source |

| CAS Number | 52368-18-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅N₃O | [1] |

| Molecular Weight | 147.14 g/mol | [1] |

| Appearance | Off-white to light yellow solid (Predicted) | |

| Melting Point | Not explicitly found in searches | |

| Solubility | Soluble in polar organic solvents like DMSO and DMF (Predicted) | |

| Purity | Commercially available up to 95% | [1] |

Note: Some properties are predicted based on the structure and data for analogous compounds due to the absence of specific experimental data in the searched literature.

Spectroscopic Data Interpretation

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of 6-Cyanopicolinamide. While specific experimental spectra for this compound were not found in the conducted searches, a predictive analysis based on its functional groups is provided below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the cyano and amide groups. Protons ortho and para to the nitrogen will appear at a lower field (higher ppm) compared to the meta proton. The amide protons will likely appear as a broad singlet.

-

¹³C NMR : The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the cyano and carbonyl groups will have characteristic chemical shifts at the downfield region of the spectrum.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by the vibrational frequencies of its key functional groups:

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration.

-

A strong absorption band in the region of 1650-1690 cm⁻¹ will correspond to the C=O (amide I band) stretching vibration.

-

N-H stretching vibrations of the primary amide will appear as two bands in the 3100-3500 cm⁻¹ region.

-

C-N stretching and N-H bending vibrations will also be present in the fingerprint region.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 6-Cyanopicolinamide (147.14 g/mol ). Fragmentation patterns will likely involve the loss of the amide group, the cyano group, and cleavage of the pyridine ring, providing further structural confirmation.

Synthesis Methodologies

The synthesis of 6-Cyanopicolinamide can be approached through several strategic pathways, leveraging established reactions in heterocyclic chemistry. A plausible and efficient synthetic route involves the selective functionalization of a pre-existing pyridine scaffold.

Retrosynthetic Analysis and Proposed Synthetic Workflow

A logical retrosynthetic approach would involve the disconnection of the amide and cyano groups, leading back to simpler pyridine precursors. One practical synthetic strategy would be the partial hydrolysis of a dinitrile precursor or the amidation of a cyano-substituted picolinic acid derivative.

A proposed synthetic workflow is illustrated below:

Caption: Proposed synthesis of 6-Cyanopicolinamide via partial hydrolysis.

Detailed Experimental Protocol (Hypothetical)

The following protocol describes a potential method for the synthesis of 6-Cyanopicolinamide based on the partial hydrolysis of 2,6-dicyanopyridine. This protocol is illustrative and would require optimization.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dicyanopyridine in a suitable solvent mixture, such as aqueous ethanol.

-

Reagent Addition : Carefully add a controlled amount of a hydrolyzing agent, such as a mineral acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to the solution. The stoichiometry of the hydrolyzing agent is critical to favor mono-hydrolysis over the formation of the dicarboxylic acid.

-

Reaction Monitoring : Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable acid or base. The product may precipitate out of the solution or can be extracted with an appropriate organic solvent.

-

Purification : Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to obtain pure 6-Cyanopicolinamide.

-

Characterization : Confirm the identity and purity of the synthesized compound using NMR, IR, and MS, comparing the obtained data with the expected spectroscopic profiles.

Applications in Drug Discovery and Development

While specific biological activities for 6-Cyanopicolinamide were not prominently featured in the searched literature, its structural motifs are present in a variety of pharmacologically active molecules. Picolinamide derivatives, in general, have garnered significant interest in drug discovery for their diverse therapeutic potential.

Potential as a Scaffold in Medicinal Chemistry

The 6-Cyanopicolinamide scaffold can serve as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. The cyano group can be transformed into other functional groups, such as amines or carboxylic acids, while the amide functionality can be modified to modulate pharmacokinetic and pharmacodynamic properties.

The general importance of the picolinamide core is highlighted by its presence in compounds investigated for a range of activities, including but not limited to:

-

Anticancer Agents : The pyridine ring is a common feature in many kinase inhibitors and other anticancer drugs.

-

Antimicrobial Agents : Certain substituted picolinamides have shown activity against various pathogens.

-

CNS-active Agents : The picolinamide scaffold has been explored for the development of drugs targeting the central nervous system.

Illustrative Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical mechanism of action where a drug candidate derived from 6-Cyanopicolinamide could potentially inhibit a key signaling pathway implicated in a disease state.

Caption: Hypothetical inhibition of a kinase by a 6-Cyanopicolinamide derivative.

Conclusion

6-Cyanopicolinamide (CAS No. 52368-18-0) is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its well-defined chemical identity, coupled with the versatile reactivity of its cyano and amide functional groups, makes it an attractive starting material for medicinal chemists. While detailed biological studies on this specific molecule are not widely reported, the established pharmacological importance of the picolinamide scaffold suggests that derivatives of 6-Cyanopicolinamide could hold promise in various areas of drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

-

ChemUniverse. 6-CYANOPICOLINAMIDE [P96091]. [Link]

Sources

An In-depth Technical Guide to the Theoretical Properties of 6-Cyanopicolinamide

This guide provides a comprehensive theoretical exploration of 6-Cyanopicolinamide, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of extensive empirical data in the public domain, this document outlines a robust framework for predicting its physicochemical and spectroscopic properties through established computational methodologies. By leveraging known data from analogous structures, including picolinamide and substituted cyanopyridines, we can construct a scientifically grounded theoretical profile of 6-Cyanopicolinamide.

Introduction to 6-Cyanopicolinamide

6-Cyanopicolinamide, with the Chemical Abstracts Service (CAS) number 1023813-07-1, is a pyridinecarboxamide derivative.[1] Its structure incorporates a picolinamide core, which is a known scaffold in medicinal chemistry, functionalized with a cyano group at the 6-position of the pyridine ring. The presence of the electron-withdrawing cyano group is anticipated to significantly influence the electronic and, consequently, the chemical properties of the picolinamide moiety. Understanding these theoretical properties is a critical first step in evaluating its potential for various applications, including pharmaceutical development.

This guide will detail the predicted physicochemical properties, outline the expected spectroscopic signatures, and provide a step-by-step methodology for the computational analysis of 6-Cyanopicolinamide.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in a biological system, influencing aspects such as solubility, permeability, and metabolic stability. Based on the properties of picolinamide and the electronic effects of the cyano group, we can predict the following for 6-Cyanopicolinamide:

| Property | Predicted Value/Range | Rationale & References |

| Molecular Weight | 147.14 g/mol | Calculated from the chemical formula C7H5N3O. |

| logP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | Picolinamide has a reported logP of 0.181.[2] The addition of a cyano group, which is moderately lipophilic, is expected to increase the logP. |

| pKa (Acid Dissociation Constant) | Pyridine Nitrogen: 1-2; Amide N-H: 16-18 | The pyridine nitrogen in picolinamide is weakly basic. The strong electron-withdrawing effect of the 6-cyano group will further decrease its basicity (lower pKa). The amide proton is generally weakly acidic. Computational methods are essential for a more precise prediction.[3] |

| Water Solubility | Moderate to Low | Picolinamide exhibits moderate water solubility. The cyano group may slightly decrease aqueous solubility due to its contribution to the molecule's lipophilicity. |

| Hydrogen Bond Donors | 1 (from the amide N-H) | The amide group contains one hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 (pyridine N, carbonyl O, cyano N) | The pyridine nitrogen, the carbonyl oxygen of the amide, and the nitrogen of the cyano group can all act as hydrogen bond acceptors. |

Theoretical Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and characterization. The predicted spectroscopic features of 6-Cyanopicolinamide are as follows:

Infrared (IR) Spectroscopy

The IR spectrum of 6-Cyanopicolinamide is expected to exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| N-H Stretch (Amide) | 3400-3200 | Typically appears as one or two sharp bands. |

| C≡N Stretch (Cyano) | 2240-2220 | A sharp, medium-intensity band characteristic of a nitrile.[4][5] |

| C=O Stretch (Amide I) | 1680-1650 | A strong, sharp absorption. Conjugation with the pyridine ring will influence the exact position. |

| N-H Bend (Amide II) | 1640-1550 | A medium to strong band. |

| C=C and C=N Stretches (Pyridine Ring) | 1600-1400 | Multiple bands of varying intensity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure. The chemical shifts are influenced by the electronic environment of the nuclei.

-

¹H NMR: The aromatic protons on the pyridine ring will appear as distinct signals, likely in the range of 7.5-9.0 ppm. The chemical shifts will be influenced by the positions of the amide and cyano groups. The amide protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon atoms of the pyridine ring, the carbonyl carbon, and the cyano carbon will each give a distinct signal. The cyano carbon is expected to appear in the range of 115-125 ppm, while the carbonyl carbon will be significantly downfield (160-170 ppm).

A combined theoretical and experimental approach, using methods like Density Functional Theory (DFT) for calculating theoretical spectra, is highly effective for accurate signal assignment.[6][7]

Computational Chemistry Workflow for Theoretical Property Prediction

To obtain accurate theoretical data for 6-Cyanopicolinamide, a systematic computational chemistry approach is necessary. The following workflow outlines the key steps.

Molecular Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the molecule.

Protocol: Geometry Optimization using DFT

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Density Functional Theory (DFT) is a robust and widely used method. The B3LYP functional is a common choice for organic molecules.

-

Basis Set: A Pople-style basis set like 6-31G(d) or a correlation-consistent basis set like cc-pVDZ provides a good balance of accuracy and computational cost for initial optimizations. For higher accuracy, larger basis sets such as 6-311+G(d,p) can be employed.[6]

-

Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used to account for the effects of a solvent (e.g., water).

-

Frequency Calculation: Following optimization, a frequency calculation must be performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Caption: Workflow for Molecular Geometry Optimization.

Calculation of Physicochemical Properties

Once the optimized geometry is obtained, various physicochemical properties can be calculated.

Protocol: Property Calculation

-

logP and Solubility: These can be estimated using quantitative structure-property relationship (QSPR) models available in software like MOE or Schrödinger Suite, or through online platforms.

-

pKa: The pKa can be calculated by determining the Gibbs free energy change for the protonation/deprotonation reactions in solution. This is a more advanced calculation that requires careful consideration of the thermodynamic cycle.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map can be generated from the optimized electron density. This visualizes the electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential, likely sites for nucleophilic attack) regions of the molecule.

Caption: Workflow for Generating an MEP Map.

Simulation of Spectroscopic Data

Theoretical spectra can be simulated to aid in the interpretation of experimental data.

Protocol: Spectroscopic Simulation

-

IR Spectrum: The vibrational frequencies and their corresponding intensities can be calculated from the optimized geometry. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

-

NMR Spectrum: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[6][7] These calculations are typically performed relative to a reference compound like tetramethylsilane (TMS).

-

UV-Vis Spectrum: The electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). This provides information about the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths.[6][7]

Conclusion

While experimental data for 6-Cyanopicolinamide remains scarce, a robust theoretical profile can be constructed using modern computational chemistry techniques. The predictions outlined in this guide for its physicochemical and spectroscopic properties provide a solid foundation for future experimental work. The methodologies described offer a clear pathway for researchers to generate in-silico data that can guide synthesis, characterization, and application-oriented studies of this promising molecule. The interplay between these theoretical predictions and subsequent empirical validation will be crucial in unlocking the full potential of 6-Cyanopicolinamide.

References

- 1. parchem.com [parchem.com]

- 2. Picolinamide (CAS 1452-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]